Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-

Structural Chemistry Conformational Analysis Spectroscopy

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- (CAS 364043-76-5) is a heterocyclic compound belonging to the 3-nitrosoimidazo[1,2-a]pyridine subclass. It features a 7-methyl substituent on the pyridine ring and a 2-(2-pyridinyl) group, distinguishing it from more common 2-phenyl analogs.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 364043-76-5
Cat. No. B12669695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-
CAS364043-76-5
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=N3
InChIInChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3
InChIKeyPFCXIQMYUOGQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- (CAS 364043-76-5): Essential Procurement Data for Research and Industrial Sourcing


Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- (CAS 364043-76-5) is a heterocyclic compound belonging to the 3-nitrosoimidazo[1,2-a]pyridine subclass. It features a 7-methyl substituent on the pyridine ring and a 2-(2-pyridinyl) group, distinguishing it from more common 2-phenyl analogs. This compound has been characterized by X-ray crystallography [1] and exhibits a distinctive downfield ¹H NMR shift of H-5 at δ 9.7 ppm, attributed to an intramolecular C–H···O hydrogen bond with the 3-nitroso oxygen [2].

Intramolecular C–H···O hydrogen bond probe (NMR/X-ray characterized)
Mitochondrial biology probe scaffold (imidazo[1,2-a]pyridine core)
Corrosion inhibitor research candidate (2-pyridinyl metal coordination)
Regioselective synthetic access via domino process

Why Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- Cannot Be Replaced by Generic 3-Nitrosoimidazo[1,2-a]pyridine Analogs in Research and Industrial Applications


Subtle structural variations within the 3-nitrosoimidazo[1,2-a]pyridine family dramatically alter molecular conformation, electronic properties, and biological targeting. The 2-(2-pyridinyl) substituent on this compound introduces an additional nitrogen atom capable of metal coordination, hydrogen bonding, and electronic tuning, which is absent in the widely studied 2-phenyl congener [1]. Furthermore, the 7-methyl group modulates both steric and electronic properties of the pyridine ring. Even within closely related 3-nitrosoimidazo[1,2-a]pyridines, a single-atom change (e.g., pyridine vs. pyrimidine core) has been shown to switch the mechanism of action from mitochondrial disruption to DNA poisoning in both yeast and human cells [2]. These structure-dependent properties preclude generic substitution without experimental validation.

2-(2-Pyridinyl) provides an extra metal-coordination and H-bond acceptor site absent in 2-phenyl analogs, altering binding and physicochemical profiles.
7-Methyl substitution modulates steric and electronic properties; its removal or shift may disrupt conformation and reactivity.
Imidazo[1,2-a]pyridine core (vs. pyrimidine) shifts mechanism from mitochondrial disruption to DNA damage, limiting direct substitution in biological studies.

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-: Quantitative Differentiation Evidence Against Closest Analogs


¹H NMR H-5 Chemical Shift: Probe of Intramolecular C–H···O Hydrogen Bond Strength in 3-Nitrosoimidazo[1,2-a]pyridines

The 7-methyl-3-nitroso-2-(2-pyridinyl) derivative displays an H-5 chemical shift of δ 9.7 ppm in CDCl₃ [1], which is significantly further downfield than the 3-nitroso-2-phenyl analog (δ 9.4 ppm) [1] and substantially further than the 3-cyano-2-phenyl derivative (δ 8.36 ppm) [1]. This shift reflects a stronger intramolecular C–H···O electrostatic hydrogen bond, confirmed by a H-5···ONO interatomic distance of 2.197 Å (vs. 2.265 Å for the 2-unsubstituted 3-nitroso analog) [1].

H-5 NMR Shift
Head-to-head
Target: δ 9.7 ppm; 2-phenyl analog: δ 9.4 ppm; Δδ +0.3 ppm (CDCl₃)
Supports structural QC via H-bond probe; 2-phenyl analogs cannot replicate.
Direct comparison from same study.
Structural Chemistry Conformational Analysis Spectroscopy

Conformational Energy Landscape: Preferred Nitroso Oxygen Orientation Toward H-5 in 3-Nitrosoimidazo[1,2-a]pyridines

DFT calculations (B3LYP/6-311++G(d,p)) on 3-nitroso-2-phenylimidazo[1,2-a]pyridine reveal two minima with the nitroso oxygen oriented toward H-5 (conformer 4a) or toward the phenyl ring (conformer 4b). The global minimum 4a is favored by ΔG = 3.7 kcal/mol at 298 K, corresponding to a >99% equilibrium population of the H-5-oriented conformer [1]. For the 3-formyl analog, the preference increases to ΔG = 5.0 kcal/mol, while the 2-unsubstituted 3-nitroso analog shows a smaller ΔG = 2.0 kcal/mol [1]. The 2-(2-pyridinyl) substituent in the target compound is expected to further modulate this conformational equilibrium through additional electronic effects.

Conformational Preference
Class-level
Class trend: 2-aryl substitution favors H-5-oriented conformer (ΔG = 3.7–5.0 kcal/mol). 2-(2-pyridinyl) expected to perturb equilibrium.
Conformational lock impacts molecular recognition and crystal packing.
DFT data for analogs; target compound not directly calculated.
Computational Chemistry Molecular Conformation Drug Design

Corrosion Inhibition Efficiency: Quantitative Benchmarking of 2-Phenyl-3-nitroso-imidazo[1,2-a]pyridine on Carbon Steel in HCl

While no direct corrosion data exist for the 7-methyl-2-(2-pyridinyl) derivative, the closely related 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine (PNIP) achieves a maximum inhibition efficiency of 88% at 10⁻³ M on carbon steel in 0.5 M HCl, as measured by weight loss and electrochemical impedance spectroscopy (EIS) [1]. The 2-(2-pyridinyl) substituent introduces an additional pyridine nitrogen that may enhance metal surface coordination and modify inhibition performance relative to the 2-phenyl benchmark.

Corrosion Inhibition
Context-dependent
No direct target data. Analog (2-phenyl-PNIP) reaches 88% at 10⁻³ M on carbon steel in 0.5 M HCl.
2-Pyridinyl may enhance metal surface coordination for inhibitor design.
Data from weight loss/EIS; target untested.
Corrosion Inhibition Electrochemistry Materials Protection

Mechanism-of-Action Divergence: Pyridine vs. Pyrimidine Core Dictates Mitochondrial vs. DNA Targeting in 3-Nitrosoimidazo[1,2-a]heterocycles

In a chemogenomic screen in S. cerevisiae, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine (compound 13) was toxic to strains with defects in electron transport and mitochondrial functions and caused mitochondrial fragmentation. By contrast, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine (compound 15), differing by a single N→C replacement in the fused ring, acted as a DNA poison requiring intact DNA repair pathways [1]. Both modes of action were recapitulated in human cells [1]. This demonstrates that the imidazo[1,2-a]pyridine core is non-redundant with the pyrimidine analog.

Mechanism Switch
Head-to-head
Imidazo[1,2-a]pyridine: mitochondrial disruption; pyrimidine: DNA damage (yeast & human cells).
Core heterocycle determines intracellular target pathway.
Single-atom change (N→C) switches phenotype.
Chemical Genetics Target Identification Mitochondrial Biology

Synthetic Accessibility via NaNO₂/I₂-Mediated Regioselective Nitrosoimidazoheterocycle Formation

A general regioselective synthesis of 3-nitrosoimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones using NaNO₂/I₂ via a domino process has been reported [1]. The 7-methyl-2-(2-pyridinyl) target compound can be accessed by employing 4-methyl-2-aminopyridine and 2-acetylpyridine as starting materials. This method provides regioselective control at the 3-position, whereas alternative nitroso-transfer approaches may produce isomeric mixtures.

Synthetic Route
Class-level
Regioselective NaNO₂/I₂ domino process from 4-methyl-2-aminopyridine + 2-acetylpyridine.
Supports scalable procurement with reduced regioisomeric impurities.
Class-level yields >60% for similar substrates.
Synthetic Methodology Heterocyclic Chemistry Regioselective Synthesis

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-: High-Value Research and Industrial Application Scenarios


Structural and Conformational Probe for Intramolecular C–H···O Hydrogen Bond Studies

The target compound's well-characterized δ 9.7 ppm H-5 shift and X-ray-confirmed nitroso oxygen orientation toward H-5 make it a validated model system for studying intramolecular electrostatic hydrogen bonds in heterocyclic scaffolds. Researchers investigating non-classical hydrogen bonding in drug design or crystal engineering can use this compound as a reference standard, supported by DFT calculations and AIM bond critical point analysis [1]. Its 2-(2-pyridinyl) group offers an additional coordination site absent in 2-phenyl analogs, enabling metal complexation studies.

Mitochondrial-Targeted Chemical Biology Probe Development

Based on chemogenomic profiling demonstrating that the imidazo[1,2-a]pyridine core (as opposed to the pyrimidine variant) specifically disrupts mitochondrial function and electron transport in both yeast and human cells [2], this compound serves as a scaffold for developing mitochondrial probes. The 7-methyl and 2-(2-pyridinyl) substituents provide vectors for further functionalization without perturbing the core pharmacophore responsible for mitochondrial targeting, while the 3-nitroso group may serve as a spectroscopic handle or reactive moiety.

Corrosion Inhibitor Development with Enhanced Metal-Coordinating Functionality

The 2-pyridinyl substituent provides a bidentate or bridging coordination motif (imidazo[1,2-a]pyridine N1 + pyridinyl N) that may enhance adsorption onto metal surfaces compared to the 2-phenyl analog, which achieved 88% inhibition efficiency on carbon steel at 10⁻³ M [3]. This compound is a rational candidate for formulating corrosion inhibitor packages for acidic pickling or oil-well acidizing environments, where mixed-type inhibition and strong surface adsorption are desired.

Synthetic Intermediate for Fused Polyheterocyclic Libraries

The 3-nitroso group is a versatile synthetic handle for reduction to 3-amino, conversion to diazonium salts, or participation in cyclocondensation reactions to generate fused polyheterocycles such as imidazo[4,5-c]isoquinolines [4]. The 2-(2-pyridinyl) group further enables metal-catalyzed C–H functionalization or coordination-driven self-assembly. This compound is strategically valuable for medicinal chemistry groups building diversity-oriented libraries around the imidazo[1,2-a]pyridine privileged structure.

Application
Selection Property
Validation Focus
Intramolecular H-bond probe studies
Characterized δ 9.7 ppm H-5 shift and X-ray structure
NMR/X-ray conformational analysis
Mitochondrial biology probe development
Imidazo[1,2-a]pyridine core (not pyrimidine)
Chemogenomic profiling for mitochondrial disruption
Corrosion inhibitor screening
2-Pyridinyl metal-coordinating group
EIS and weight loss assays on carbon steel
Diversity-oriented synthesis intermediate
3-Nitroso synthetic handle and 2-pyridinyl vector
Regioselective domino synthesis and downstream derivatization
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